molecular formula C14H12F2N4O2 B2384440 N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide CAS No. 1384691-09-1

N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2384440
M. Wt: 306.273
InChI Key: MFDNQLDZJDSTGI-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CPI-444, and it is a small molecule inhibitor of the adenosine A2A receptor.

Mechanism Of Action

CPI-444 works by binding to the adenosine A2A receptor and inhibiting its activity. This leads to the activation of immune cells, which can help in the fight against cancer and other diseases.

Biochemical And Physiological Effects

CPI-444 has been shown to have several biochemical and physiological effects, including the activation of immune cells, the inhibition of tumor growth, and the reduction of inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CPI-444 in lab experiments is its potency and specificity for the adenosine A2A receptor. This makes it an ideal tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using CPI-444 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on CPI-444. One of the most promising areas of research is its potential use in cancer immunotherapy. CPI-444 has been shown to enhance the anti-tumor immune response, and it is currently being studied in clinical trials for the treatment of various types of cancer. Other future directions include studying the role of the adenosine A2A receptor in other physiological processes, such as inflammation and neurodegenerative diseases.

Synthesis Methods

The synthesis of CPI-444 involves several steps, including the reaction of 3-(difluoromethoxy)aniline with ethyl 2-bromopyruvate to form 3-(difluoromethoxy)phenyl pyruvic acid ethyl ester. This intermediate compound is then reacted with N-methyl-1H-pyrazole-4-carboxamide and cyanomethyl bromide to form CPI-444.

Scientific Research Applications

CPI-444 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including inflammation, immune response, and tumor growth.

properties

IUPAC Name

N-(cyanomethyl)-5-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O2/c1-20(6-5-17)13(21)11-8-18-19-12(11)9-3-2-4-10(7-9)22-14(15)16/h2-4,7-8,14H,6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDNQLDZJDSTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=C(NN=C1)C2=CC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide

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